benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate
CAS No.: 145100-54-5
Cat. No.: VC21308117
Molecular Formula: C16H19NO3
Molecular Weight: 273.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 145100-54-5 |
|---|---|
| Molecular Formula | C16H19NO3 |
| Molecular Weight | 273.33 g/mol |
| IUPAC Name | benzyl 4-oxo-2-propyl-2,3-dihydropyridine-1-carboxylate |
| Standard InChI | InChI=1S/C16H19NO3/c1-2-6-14-11-15(18)9-10-17(14)16(19)20-12-13-7-4-3-5-8-13/h3-5,7-10,14H,2,6,11-12H2,1H3 |
| Standard InChI Key | SYWFGYZHYRYOKS-UHFFFAOYSA-N |
| SMILES | CCCC1CC(=O)C=CN1C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CCCC1CC(=O)C=CN1C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Properties
Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate is a dihydropyridine derivative characterized by specific chemical and physical properties that define its behavior in various environments. This section details the essential identifying information and physical characteristics of the compound.
Basic Identification
The compound is uniquely identified through several standardized systems used in chemical research and industry. These identifiers allow for consistent recognition across different databases and literature sources.
| Parameter | Value |
|---|---|
| CAS Number | 145100-54-5 |
| Molecular Formula | C16H19NO3 |
| Molecular Weight | 273.33 g/mol |
| Chemical Family | Dihydropyridine derivatives |
The compound features a benzyloxycarbonyl (Cbz) protecting group attached to the nitrogen of the dihydropyridine ring, along with a propyl substituent at the 2-position and a ketone functionality at the 4-position. This structural arrangement contributes to its specific chemical reactivity and potential biological interactions.
Physical Properties
The physical state and properties of benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate influence its handling, storage, and application in research settings. While comprehensive physical data is limited in the available literature, the compound is generally characterized as a solid at room temperature with solubility properties typical of medium-polarity organic compounds.
Structural Characteristics
The molecular structure of benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate consists of several key functional groups that determine its chemical behavior and potential interactions with biological systems.
Functional Groups
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A dihydropyridine core structure
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A carbonyl (C=O) group at the 4-position
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A propyl chain at the 2-position
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A benzyloxycarbonyl (Cbz) group attached to the nitrogen atom
Structural Isomers
It is important to note that there exists a structural isomer of this compound, namely benzyl 2-iso-propyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (CAS: 248919-73-5), which differs only in the branching pattern of the alkyl chain at position 2 (iso-propyl versus n-propyl) . This subtle structural difference may result in distinct chemical and biological properties between the two isomers.
Synthesis Methods
The preparation of benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate typically involves sophisticated organic synthesis techniques. Multiple synthetic routes have been developed to produce this compound efficiently.
Hantzsch Dihydropyridine Synthesis
One of the most common methods for synthesizing this compound is the Hantzsch dihydropyridine synthesis, which involves the condensation of multiple components under specific reaction conditions.
The general approach involves:
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Condensation of an aldehyde (typically propanal for the propyl substituent)
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Reaction with a β-ketoester
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Introduction of a nitrogen source (often an amine or ammonia)
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Cyclization under acidic or basic conditions
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Protection of the nitrogen with a benzyloxycarbonyl (Cbz) group
This multi-step process requires careful control of reaction conditions to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate may employ optimized reaction conditions including:
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High-pressure reactors to improve reaction efficiency
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Continuous flow systems for scalable production
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Advanced purification techniques such as crystallization or chromatography
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Quality control measures to ensure consistent product specifications
These industrial approaches aim to maximize yield while maintaining high purity standards required for research applications.
Mechanism of Action
The biological effects of benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate likely stem from specific molecular interactions that influence cellular processes.
Cellular Pathways
The compound's effects are likely mediated through:
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Signal transduction pathways
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Gene expression regulation
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Metabolic activity modulation
The specific cellular responses would depend on the concentration, exposure duration, and the particular biological system under investigation.
Comparative Analysis
Understanding how benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate relates to similar compounds provides valuable context for assessing its potential applications and properties.
Comparison with Related Dihydropyridines
Well-known dihydropyridines such as nifedipine, amlodipine, and nicardipine are established calcium channel blockers with therapeutic applications in cardiovascular medicine. The structural differences between these compounds and benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate include:
| Compound | Key Structural Differences | Primary Applications |
|---|---|---|
| Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate | Cbz protecting group, propyl at position 2 | Research compound |
| Nifedipine | Dimethyl ester groups, nitro substituent | Antihypertensive |
| Amlodipine | Aminoethoxy methyl ester, chlorophenyl group | Long-acting calcium channel blocker |
| Nicardipine | Complex ester linkage, nitrophenyl group | Cerebral vasodilator |
These structural variations likely confer different pharmacokinetic properties, receptor binding affinities, and biological activities to benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate compared to the clinically used dihydropyridines.
| Hazard Category | Classification | Hazard Statement |
|---|---|---|
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
These classifications indicate that the compound requires appropriate handling precautions to minimize health risks .
Precautionary Measures
When handling benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate, the following safety measures are recommended:
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Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection
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Work in a well-ventilated area or fume hood
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Avoid contact with skin, eyes, and respiratory system
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Follow institutional and regulatory guidelines for chemical handling and disposal
Research Applications
Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate has specific applications in research contexts, primarily as a building block or intermediate in organic synthesis and medicinal chemistry investigations.
Synthetic Chemistry
In synthetic chemistry, the compound may serve as:
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An intermediate in the synthesis of more complex dihydropyridine derivatives
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A model compound for studying reaction mechanisms
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A precursor for structure-activity relationship studies in drug discovery
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